Ajmalicine(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

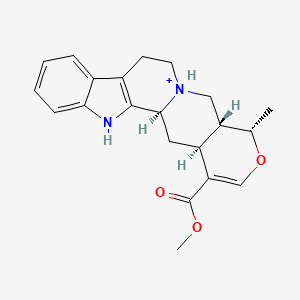

Ajmalicine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of ajmalicine. The major species at pH 7.3. It is a conjugate acid of an ajmalicine.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Neuroprotective Effects

Ajmalicine has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that ajmalicine acts as a multi-target directed ligand, inhibiting key enzymes associated with Alzheimer's pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies demonstrated that ajmalicine exhibits significant anti-amyloidogenic activity and protects neuronal cells from toxicity induced by amyloid-beta (Aβ) and oxidative stress .

- Inhibition Potency : Ajmalicine showed an IC50 value of 2.8 μM against BuChE, indicating its potential as a therapeutic agent for cognitive disorders .

1.2 Antihypertensive Properties

Ajmalicine functions as an α-adrenergic receptor antagonist, making it effective in treating hypertension. Its hypotensive effects have been documented in various studies, highlighting its role in managing blood pressure through vasodilation .

Antitumor Properties

Ajmalicine has also been investigated for its antitumor effects. It is part of the broader category of Vinca alkaloids, which are known to inhibit cell growth by disrupting microtubule dynamics. This mechanism induces apoptosis in cancer cells, making ajmalicine a candidate for cancer therapy .

- Cytotoxicity Studies : Ajmalicine demonstrated moderate cytotoxic effects against various human tumor cell lines, supporting its potential use in oncology .

Production and Biotechnological Applications

3.1 Enhanced Production Techniques

The production of ajmalicine can be optimized through various biotechnological approaches. Research has shown that manipulating culture conditions and using elicitors can significantly increase ajmalicine yield from Catharanthus roseus cultures.

| Method | Observation | Ajmalicine Yield |

|---|---|---|

| Elicitation with MeJA | Increased production due to stress response | Up to 137.2 mg/L |

| High-density suspension cultures | Enhanced alkaloid production | Up to 450 mg/L |

| Addition of neutral resin | Improved recovery and minimized product inhibition | Nearly 100% recovery |

These findings indicate that strategic modifications in cultivation can lead to substantial increases in ajmalicine yield, making it more viable for commercial applications .

Case Studies

4.1 Alzheimer’s Disease Research

A notable study evaluated the neuroprotective effects of ajmalicine alongside reserpine against Aβ toxicity in PC12 cells. The results indicated that both compounds exhibited significant protective effects against oxidative stress and Aβ-induced toxicity, suggesting their potential use in developing treatments for neurodegenerative diseases .

4.2 Antihypertensive Trials

Clinical trials have assessed the efficacy of ajmalicine in hypertensive patients, demonstrating significant reductions in blood pressure levels when administered as part of a treatment regimen. These studies reinforce ajmalicine's role as a therapeutic agent in cardiovascular health .

Eigenschaften

Molekularformel |

C21H25N2O3+ |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/p+1/t12-,15-,16+,19-/m0/s1 |

InChI-Schlüssel |

GRTOGORTSDXSFK-XJTZBENFSA-O |

Isomerische SMILES |

C[C@H]1[C@H]2C[NH+]3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Kanonische SMILES |

CC1C2C[NH+]3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.